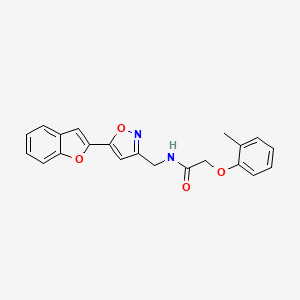
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran and isoxazole derivatives are known for their pharmacological activities and serve as precursors for synthesizing a variety of heterocyclic compounds. The compound , due to its structural complexity, is likely of interest for its potential chemical reactivity and properties which can be extrapolated from studies on similar molecules.
Synthesis Analysis
The synthesis of benzofuran and isoxazole derivatives often involves cyclization reactions, condensation, and substitutions. For instance, a method for synthesizing 3,5-disubstituted benzoxazoles, including the chloromethyl and amino groups, has been described, showcasing the versatility of such compounds in chemical synthesis (Khodot & Rakitin, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior. Studies involving NMR, IR spectroscopy, and X-ray crystallography provide insights into the arrangement of atoms and the electronic environment, impacting their reactivity and physical properties. For instance, the molecular structure and properties of similar heterocyclic compounds have been explored through spectroscopic methods and theoretical calculations (Lazareva et al., 2017).
Chemical Reactions and Properties
The reactivity of benzofuran and isoxazole derivatives includes their participation in various chemical reactions such as NBS-promoted synthesis, cascade reactions, and carbodiimide condensation, leading to a diverse range of products with potential biological activities (Kiyani et al., 2015). These reactions are significant for the synthesis of pharmacologically active compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the molecular structure. For example, the crystal structure analysis of benzofuran derivatives reveals intermolecular interactions that could impact their physical properties and stability (Choi et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
- The Claisen—Eschenmoser reaction, a pivotal methodology in organic synthesis, has been applied to hydroxymethylbenzofurans and indoles, showcasing the versatility in generating complex molecules from simpler precursors, potentially including benzofuran derivatives similar to the compound of interest (Mukhanova et al., 2007).
Biological Activities
- Novel derivatives of benzofuran with anti-inflammatory activity were synthesized, highlighting the potential of benzofuran derivatives in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
- Benzofuran-2-acetic esters have been investigated as new class of natural-like herbicides, demonstrating the utility of benzofuran derivatives in agricultural science (Araniti et al., 2019).
- Antimicrobial and anti-inflammatory activities were observed in novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, indicating the compound's potential in medicinal chemistry for designing new drugs (Idrees et al., 2020).
Chemical Properties and Mechanisms
- The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic benzoxazasiloles and their hydrolysis products provides a foundation for understanding the reactivity and potential applications of related compounds in materials science (Lazareva et al., 2017).
Propiedades
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-14-6-2-4-8-17(14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-7-3-5-9-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDDAESYTGQDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)
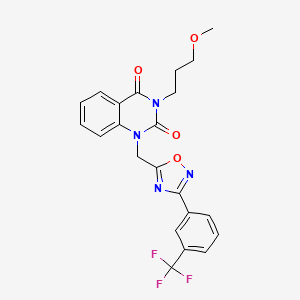
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2484753.png)
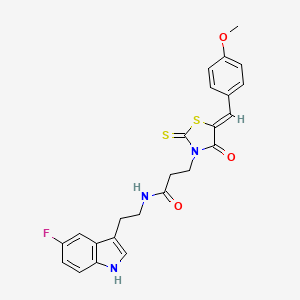
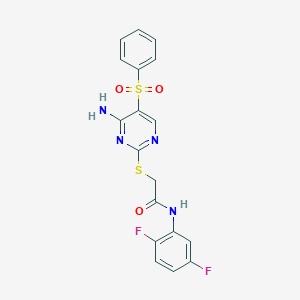
![N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2484756.png)
![2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484757.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2484758.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)
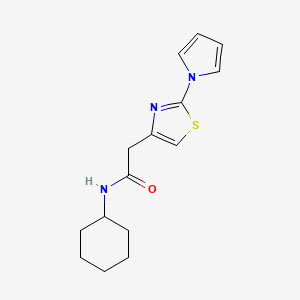
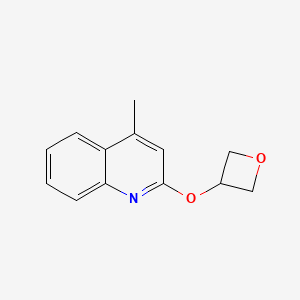
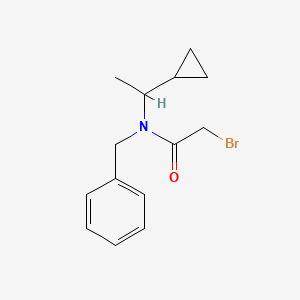
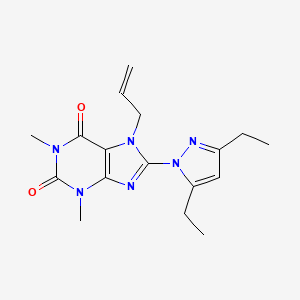
![3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide](/img/structure/B2484770.png)